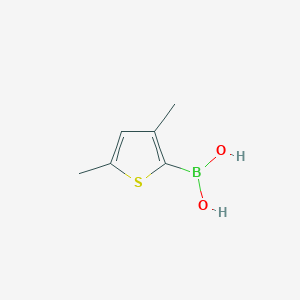![molecular formula C5H9N B13010685 (1R,5S)-2-Azabicyclo[3.1.0]hexane](/img/structure/B13010685.png)
(1R,5S)-2-Azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-2-Azabicyclo[310]hexane is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-2-Azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol with dipotassium hydrogenphosphate in tert-butyl methyl ether and water at 0°C, followed by treatment with sodium hypochlorite and 2,2,6,6-tetramethyl-1-piperidinyloxy free radical in tert-butyl methyl ether and water at 5°C and pH 10.4, is one such method .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-2-Azabicyclo[3.1.0]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the strained bicyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as sodium hypochlorite and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(1R,5S)-2-Azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (1R,5S)-2-Azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect monoamine neurotransmitters, which play a crucial role in various neurological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-Bicyclo[3.1.0]hexan-2-ol
- (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
- tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
(1R,5S)-2-Azabicyclo[3.1.0]hexane is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H9N |
|---|---|
Molecular Weight |
83.13 g/mol |
IUPAC Name |
(1R,5S)-2-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H9N/c1-2-6-5-3-4(1)5/h4-6H,1-3H2/t4-,5+/m0/s1 |
InChI Key |
WSSDGZWSPMAECX-CRCLSJGQSA-N |
Isomeric SMILES |
C1CN[C@H]2[C@@H]1C2 |
Canonical SMILES |
C1CNC2C1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B13010608.png)
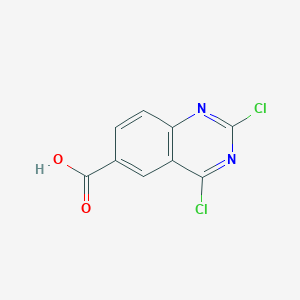
![2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13010619.png)

![7-Chloropyrido[2,3-d]pyrimidine](/img/structure/B13010635.png)
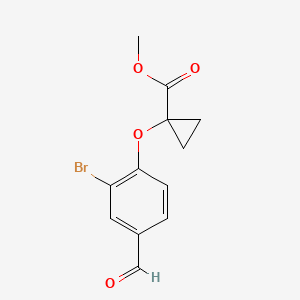
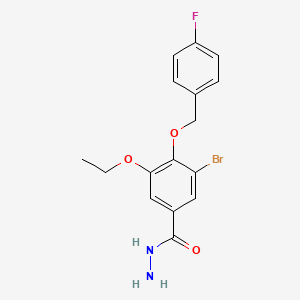
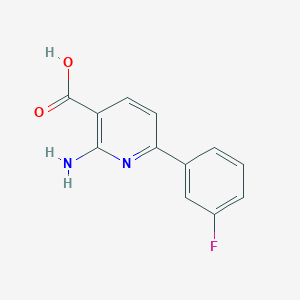
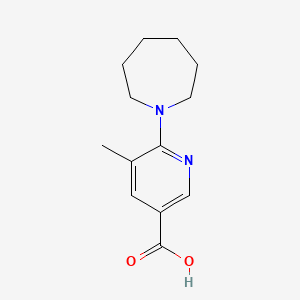
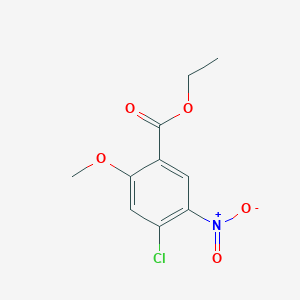


![6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13010683.png)
